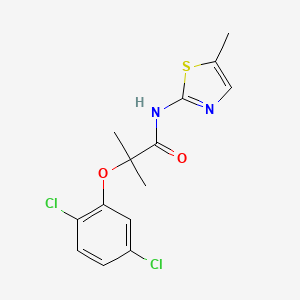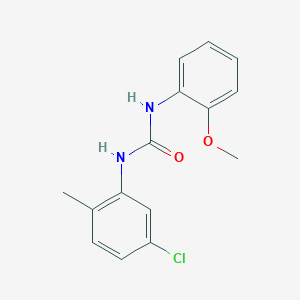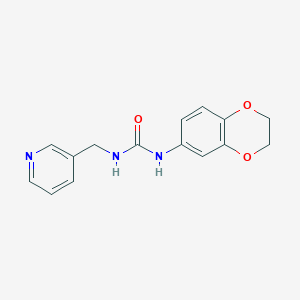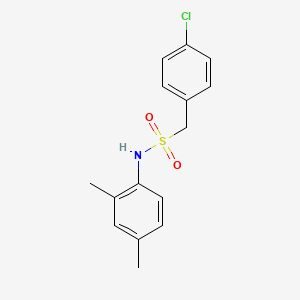
3-(4-chlorobenzyl)-5-(3,4,5-trimethoxybenzylidene)-2,4-imidazolidinedione
Vue d'ensemble
Description
3-(4-chlorobenzyl)-5-(3,4,5-trimethoxybenzylidene)-2,4-imidazolidinedione, also known as CTI, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CTI is a synthetic compound that belongs to the class of imidazolidinedione derivatives.
Mécanisme D'action
The mechanism of action of 3-(4-chlorobenzyl)-5-(3,4,5-trimethoxybenzylidene)-2,4-imidazolidinedione is not yet fully understood. However, it is believed that 3-(4-chlorobenzyl)-5-(3,4,5-trimethoxybenzylidene)-2,4-imidazolidinedione exerts its therapeutic effects by inhibiting the activity of enzymes involved in various biochemical pathways. 3-(4-chlorobenzyl)-5-(3,4,5-trimethoxybenzylidene)-2,4-imidazolidinedione has been found to inhibit the activity of tyrosinase, an enzyme involved in the biosynthesis of melanin. 3-(4-chlorobenzyl)-5-(3,4,5-trimethoxybenzylidene)-2,4-imidazolidinedione has also been shown to inhibit the activity of HIV-1 reverse transcriptase, an enzyme involved in the replication of the HIV virus.
Biochemical and Physiological Effects:
3-(4-chlorobenzyl)-5-(3,4,5-trimethoxybenzylidene)-2,4-imidazolidinedione has been found to have various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species and increase the activity of antioxidant enzymes. 3-(4-chlorobenzyl)-5-(3,4,5-trimethoxybenzylidene)-2,4-imidazolidinedione has also been found to increase the production of cytokines, which are important for immune system function. Moreover, 3-(4-chlorobenzyl)-5-(3,4,5-trimethoxybenzylidene)-2,4-imidazolidinedione has been shown to reduce inflammation and enhance wound healing.
Avantages Et Limitations Des Expériences En Laboratoire
3-(4-chlorobenzyl)-5-(3,4,5-trimethoxybenzylidene)-2,4-imidazolidinedione has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yield. 3-(4-chlorobenzyl)-5-(3,4,5-trimethoxybenzylidene)-2,4-imidazolidinedione is also soluble in various solvents, making it easy to use in different experimental setups. However, 3-(4-chlorobenzyl)-5-(3,4,5-trimethoxybenzylidene)-2,4-imidazolidinedione has some limitations as well. It has a short half-life and is rapidly metabolized in vivo. Moreover, 3-(4-chlorobenzyl)-5-(3,4,5-trimethoxybenzylidene)-2,4-imidazolidinedione has low bioavailability, which limits its therapeutic applications.
Orientations Futures
There are several future directions for 3-(4-chlorobenzyl)-5-(3,4,5-trimethoxybenzylidene)-2,4-imidazolidinedione research. One of the potential applications of 3-(4-chlorobenzyl)-5-(3,4,5-trimethoxybenzylidene)-2,4-imidazolidinedione is in the treatment of cancer. Further studies are needed to determine the efficacy of 3-(4-chlorobenzyl)-5-(3,4,5-trimethoxybenzylidene)-2,4-imidazolidinedione as a cancer treatment and to elucidate its mechanism of action. Another potential application of 3-(4-chlorobenzyl)-5-(3,4,5-trimethoxybenzylidene)-2,4-imidazolidinedione is in the treatment of viral infections. 3-(4-chlorobenzyl)-5-(3,4,5-trimethoxybenzylidene)-2,4-imidazolidinedione has been shown to inhibit the activity of HIV-1 reverse transcriptase and may have potential as an antiviral agent. Moreover, 3-(4-chlorobenzyl)-5-(3,4,5-trimethoxybenzylidene)-2,4-imidazolidinedione has been found to have antioxidant and anti-inflammatory properties, which may have potential applications in the treatment of various diseases. Further studies are needed to explore the full potential of 3-(4-chlorobenzyl)-5-(3,4,5-trimethoxybenzylidene)-2,4-imidazolidinedione in various therapeutic applications.
Conclusion:
3-(4-chlorobenzyl)-5-(3,4,5-trimethoxybenzylidene)-2,4-imidazolidinedione is a synthetic compound that has shown promising results in various scientific research studies. It has potential applications in the treatment of cancer, viral infections, and various other diseases. 3-(4-chlorobenzyl)-5-(3,4,5-trimethoxybenzylidene)-2,4-imidazolidinedione exerts its therapeutic effects by inhibiting the activity of enzymes involved in various biochemical pathways. Further studies are needed to elucidate the full potential of 3-(4-chlorobenzyl)-5-(3,4,5-trimethoxybenzylidene)-2,4-imidazolidinedione in various therapeutic applications.
Applications De Recherche Scientifique
3-(4-chlorobenzyl)-5-(3,4,5-trimethoxybenzylidene)-2,4-imidazolidinedione has shown promising results in various scientific research studies. It has been reported to possess antitumor, antiviral, antimicrobial, antioxidant, and anti-inflammatory activities. 3-(4-chlorobenzyl)-5-(3,4,5-trimethoxybenzylidene)-2,4-imidazolidinedione has also been found to inhibit the growth of cancer cells in vitro and in vivo. Moreover, 3-(4-chlorobenzyl)-5-(3,4,5-trimethoxybenzylidene)-2,4-imidazolidinedione has been shown to enhance the immune system and reduce oxidative stress.
Propriétés
IUPAC Name |
(5Z)-3-[(4-chlorophenyl)methyl]-5-[(3,4,5-trimethoxyphenyl)methylidene]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O5/c1-26-16-9-13(10-17(27-2)18(16)28-3)8-15-19(24)23(20(25)22-15)11-12-4-6-14(21)7-5-12/h4-10H,11H2,1-3H3,(H,22,25)/b15-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNNXXBDZEYTOQT-NVNXTCNLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-3-[(4-chlorophenyl)methyl]-5-[(3,4,5-trimethoxyphenyl)methylidene]imidazolidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{4-[acetyl(methyl)amino]phenyl}-2,3,4,5,6-pentafluorobenzamide](/img/structure/B4851449.png)

![N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-N'-1-naphthylthiourea](/img/structure/B4851466.png)
![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B4851473.png)
![2-(2,3-dihydro-1H-inden-5-yloxy)-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B4851484.png)
![4-{[(3,3-dimethyl-2-methylenebicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoic acid](/img/structure/B4851488.png)

![5-imino-6-{[5-(2-nitrophenyl)-2-furyl]methylene}-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4851500.png)
![N-(2-methylbenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B4851505.png)

![2-{1-[2-(cycloheptylamino)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide](/img/structure/B4851516.png)

![5-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4851519.png)
